2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide
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Overview
Description
2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with a hydroxy group and a carboxamide group The compound also contains a thiazole ring, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . Quinolines also have a wide range of biological activities and are used in many medicinal drugs.
Mode of Action
Thiazoles and quinolines generally interact with their targets through various mechanisms, including inhibition of key enzymes or interaction with cellular receptors .
Biochemical Pathways
Without specific information on “2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide”, it’s difficult to determine the exact biochemical pathways it affects. Thiazoles and quinolines are known to affect a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
Thiazoles and quinolines, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazoles and quinolines can have a variety of effects, including antimicrobial, antifungal, antiviral, and antineoplastic activities .
Preparation Methods
The synthesis of 2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the quinoline core, which can be achieved through methods such as the Skraup synthesis or the Friedländer synthesis. The thiazole ring can be introduced via a cyclization reaction involving appropriate thioamide precursors. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Chemical Reactions Analysis
2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of the quinoline and thiazole rings, which are known to exhibit cytotoxic activities.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Material Science: Its unique structure allows it to be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and thiazole-containing molecules. For example:
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-12-21-18(11-26-12)14-7-3-5-9-17(14)23-20(25)15-10-19(24)22-16-8-4-2-6-13(15)16/h2-11H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUKNWJRMTUGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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